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Abstract
Allyltriphenylphosphonium chloride is a quaternary phosphonium salt widely utilized in

organic synthesis, most notably as a precursor to the corresponding ylide for the Wittig

reaction. This technical guide provides a comprehensive overview of its molecular structure,

physicochemical properties, and spectroscopic signature. Detailed experimental protocols for

its synthesis and a representative application in olefination reactions are presented.

Furthermore, the underlying mechanism of its action in the Wittig reaction is illustrated through

a logical workflow diagram. This document is intended to serve as a core resource for

researchers employing this versatile reagent.

Chemical Identity and Physical Properties
Allyltriphenylphosphonium chloride is an organic salt consisting of a positively charged

allyltriphenylphosphonium cation and a chloride anion. The central phosphorus atom is bonded

to three phenyl groups and one allyl group, resulting in a tetrahedral geometry.

Table 1: Chemical Identifiers and Physical Properties of Allyltriphenylphosphonium Chloride
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Property Value Reference

IUPAC Name
triphenyl(prop-2-en-1-

yl)phosphanium chloride
[1]

Synonyms

Allyl(triphenyl)phosphonium

chloride, 2-

Propenyltriphenylphosphonium

chloride

[1]

CAS Number 18480-23-4 [1]

Molecular Formula C₂₁H₂₀ClP [1]

Molecular Weight 338.82 g/mol [1]

Appearance White to pale cream powder [2]

Melting Point 227-229 °C [2]

SMILES

C=CC--INVALID-LINK--

(C2=CC=CC=C2)C3=CC=CC=

C3.[Cl-]

[1]

InChIKey
FKMJROWWQOJRJX-

UHFFFAOYSA-M
[1]

Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and purity assessment of

Allyltriphenylphosphonium chloride. The following data have been reported in deuterated

chloroform (CDCl₃).

Table 2: NMR Spectroscopic Data for Allyltriphenylphosphonium Chloride in CDCl₃
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Nucleus
Chemical Shift (δ)
in ppm

Description Reference

¹H NMR 7.83 - 7.61
(m, 15H, Phenyl

protons)
[3][4]

5.73 - 5.61 (m, 1H, -CH=) [3][4]

5.55 - 5.30 (m, 2H, =CH₂) [3][4]

4.74 (dd, 2H, -CH₂-P) [3][4]

¹³C NMR 135.1 (d, Phenyl C) [3]

134.0 (d, Phenyl C) [3]

130.4 (d, Phenyl C) [3]

126.3 (d, -CH=) [3]

123.3 (d, =CH₂) [3]

118.4 (d, Phenyl C, ipso) [3]

28.9 (d, -CH₂-P) [3]

³¹P NMR 21.15 (s) [3]

Infrared (IR) Spectroscopy: The IR spectrum of Allyltriphenylphosphonium chloride,

typically recorded as a KBr wafer, displays characteristic absorption bands.[1] Key peaks

include C-H stretching from the aromatic and allyl groups, C=C stretching of the phenyl and

vinyl groups, and P-C vibrations.

Molecular Structure and Bonding
While specific single-crystal X-ray diffraction data for Allyltriphenylphosphonium chloride is

not readily available in the public domain, the molecular structure can be inferred from its

constituent parts and data from analogous compounds. The central phosphorus atom is sp³

hybridized, leading to a tetrahedral arrangement with the three phenyl rings and the allyl group.

The P-C bond lengths are expected to be in the range of 1.79-1.92 Å, based on studies of

similar phosphonium salts.[5] The positive charge is formally located on the phosphorus atom

and is balanced by the chloride counter-ion.
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Experimental Protocols
Synthesis of Allyltriphenylphosphonium Chloride
This protocol describes the synthesis via an Sₙ2 reaction between triphenylphosphine and allyl

chloride.[6][7]

Materials:

Triphenylphosphine (PPh₃)

Allyl chloride (CH₂=CHCH₂Cl)

Anhydrous toluene

Diethyl ether

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

triphenylphosphine (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g.,

nitrogen or argon).

Add allyl chloride (1.1 equivalents) to the solution dropwise at room temperature.

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction

can be monitored by TLC.

Upon completion, cool the mixture to room temperature. The product often precipitates as a

white solid.

If precipitation is incomplete, the volume of toluene can be reduced under vacuum, and the

product can be precipitated by the addition of diethyl ether.

Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether,

and dry under vacuum to yield Allyltriphenylphosphonium chloride.
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Representative Wittig Reaction using
Allyltriphenylphosphonium Chloride
This protocol outlines the olefination of an aldehyde (e.g., benzaldehyde) using the ylide

generated from Allyltriphenylphosphonium chloride.[8][9]

Materials:

Allyltriphenylphosphonium chloride

A strong base (e.g., n-butyllithium in hexane or sodium hydride)

Anhydrous tetrahydrofuran (THF)

Benzaldehyde

Saturated aqueous ammonium chloride (NH₄Cl) solution

Dichloromethane or diethyl ether for extraction

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere,

suspend Allyltriphenylphosphonium chloride (1 equivalent) in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add a strong base (1 equivalent, e.g., n-butyllithium) dropwise. The formation of the

ylide is indicated by the appearance of a characteristic color (often orange or deep red).

Allow the mixture to stir at this temperature for 30-60 minutes.

Olefination: Cool the ylide solution to -78 °C (dry ice/acetone bath).

Add a solution of benzaldehyde (1 equivalent) in anhydrous THF dropwise.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for an additional 1-3 hours.

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether

(3x volume).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the drying agent and concentrate the solvent under reduced pressure. The crude

product can be purified by column chromatography on silica gel to yield the corresponding

alkene (1-phenyl-1,3-butadiene) and triphenylphosphine oxide as a byproduct.

Reaction Mechanism Visualization
The Wittig reaction is a powerful method for alkene synthesis. The process begins with the

deprotonation of the phosphonium salt to form a phosphorus ylide, which then reacts with a

carbonyl compound.

Ylide Formation

Olefination Reaction

Allyltriphenylphosphonium
Chloride

[Ph₃P⁺-CH₂CH=CH₂]Cl⁻

Phosphorus Ylide
(Wittig Reagent)

Ph₃P=CHCH=CH₂

Oxaphosphetane
Intermediate

[2+2] Cycloaddition

Strong Base
(e.g., n-BuLi)

Deprotonation

Aldehyde/Ketone
(R-CHO)

Alkene (R-CH=CHCH=CH₂)
+

Triphenylphosphine Oxide
(Ph₃P=O)

Decomposition

Click to download full resolution via product page

Caption: Workflow of the Wittig reaction using an allylphosphonium salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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